![molecular formula C30H34Cl2N6 B14785955 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride is a potent and highly insoluble compound known for its role as a gonadotropin-releasing hormone receptor (GnRH-R) antagonist . This compound has been studied for its pharmacokinetic properties and its ability to lower plasma luteinizing hormone (LH) levels in rats after oral administration .
Vorbereitungsmethoden
The synthesis of 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline involves several steps. The key synthetic route includes the modification of a 2-phenyl-4-piperazinylbenzimidazole template and a quinoxaline-2,3-dione pharmacophore . The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the benzimidazole and quinoxaline moieties.
Substitution: Substitution reactions, particularly involving the piperazine ring, are common.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate . Major products formed from these reactions include modified quinoxaline and benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by acting as a GnRH-R antagonist . It binds to the GnRH receptor, preventing the natural ligand from activating the receptor. This inhibition leads to a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function . The molecular targets involved include the GnRH receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline include other GnRH-R antagonists such as elagolix and relugolix . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications . The uniqueness of 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline lies in its specific structural modifications that enhance its pharmacokinetic profile and receptor binding affinity .
Eigenschaften
Molekularformel |
C30H34Cl2N6 |
|---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride |
InChI |
InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-7-5-22(6-8-23)29-33-26-11-9-24(19-28(26)34-29)36-16-14-35(15-17-36)20-21-4-10-25-27(18-21)32-13-12-31-25;;/h4-13,18-19H,14-17,20H2,1-3H3,(H,33,34);2*1H |
InChI-Schlüssel |
HUWRWFMDFKADHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)
![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
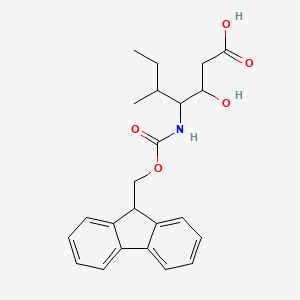
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
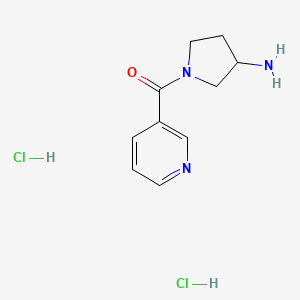
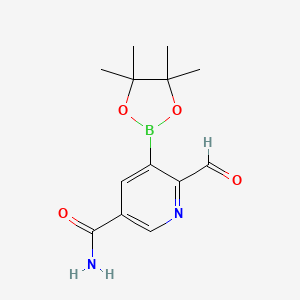
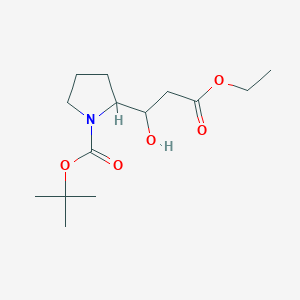
![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
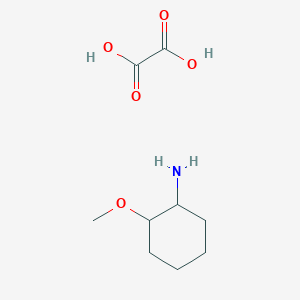
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)

![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
